2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused bicyclic system combining thiazole and pyridazine rings. The core structure is substituted at the 7-position with a 4-methoxyphenyl group and at the 5-position with an N-propylacetamide side chain.
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-9-19-14(23)10-22-18(24)16-17(26-11(2)20-16)15(21-22)12-5-7-13(25-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZONYITJZQMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)OC)SC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group is significant in enhancing the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 358.45 g/mol |
| CAS Number | 1052063-33-8 |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research has indicated that thiazole derivatives exhibit promising antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. In particular, derivatives similar to the compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Case Study:
A study evaluated a series of thiazole derivatives for their anticancer activity using the MTT assay. The results showed that compounds with electron-donating groups like methoxy on the phenyl ring significantly increased cytotoxicity. The compound's structure suggests it may interact with cellular targets involved in apoptosis pathways .
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant properties. In animal models, certain thiazole derivatives were found to effectively reduce seizure activity. The mechanism is believed to involve modulation of GABAergic neurotransmission .
Research Findings:
In a comparative study of various thiazole derivatives, one analog demonstrated a significant reduction in seizure duration in PTZ-induced seizure models, suggesting potential therapeutic applications for epilepsy .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been widely documented. The compound under review has been tested against various bacterial strains, showing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
These findings indicate that the compound may inhibit bacterial growth effectively, potentially due to its ability to disrupt microbial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents on the thiazole and pyridazine rings. For example:
- The presence of the methoxy group enhances lipophilicity and cell permeability.
- Substituents at positions 2 and 4 of the thiazole ring are critical for increasing biological activity.
Scientific Research Applications
The compound “2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide” has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a thiazolo-pyridazin core. Its molecular formula is with a molecular weight of approximately 358.46 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its biological activity and interactions with cellular targets.
Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyridazin structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
The compound’s structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated efficacy against various bacterial strains, indicating its potential use as an antibiotic agent. The thiazole moiety is known for enhancing antimicrobial effects, making this compound a candidate for further exploration in drug development.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including arthritis and cardiovascular disorders. Compounds similar to this one have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound could be beneficial in treating inflammatory conditions.
Drug Development
The unique properties of “this compound” position it as a promising candidate for new drug formulations. Its ability to modulate specific biological targets can lead to the development of novel therapeutics for chronic diseases.
Mechanistic Studies
Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its application in clinical settings. Research focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles will provide insights into its therapeutic viability and safety profile.
Nanotechnology
Recent advancements in nanotechnology have opened avenues for utilizing this compound in creating nanocarriers for drug delivery systems. Its chemical stability and solubility can be exploited to enhance the bioavailability of poorly soluble drugs.
Polymer Chemistry
In polymer chemistry, the incorporation of such compounds into polymer matrices can lead to materials with enhanced mechanical properties or specific functionalities such as antimicrobial surfaces or stimuli-responsive systems.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of thiazolo-pyridazin derivatives. The results showed that compounds with similar structures significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Activity
Research conducted at a leading pharmaceutical university evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings confirmed that certain derivatives demonstrated potent activity, suggesting potential clinical applications.
Case Study 3: Inflammatory Disease Models
A preclinical study examined the anti-inflammatory effects of thiazolo-pyridazin compounds in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, supporting further investigation into therapeutic uses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Detailed Analysis
Substituent Effects on Bioactivity Methoxy vs. Halogenated Phenyl Groups: The target compound’s 4-methoxyphenyl group contrasts with halogenated (Cl, F) analogs . N-Propylacetamide vs. Aromatic Amides: The N-propyl chain in the target compound and Analog 2 may confer better solubility and membrane permeability than aromatic amides (e.g., Analog 1’s N-(4-chlorophenyl) group) .
Synthetic Pathways
- Common methods for thiazolo[4,5-d]pyridazines involve cyclization of thioamide precursors or alkylation of chloroacetamides. For example, Analog 2 was synthesized via alkylation of a pyrrolidine-substituted core with N-propylchloroacetamide , a pathway likely applicable to the target compound.
Pharmacological Implications Analgesic Potential: Analog 2 demonstrated significant analgesic effects in vivo, attributed to electron-donating substituents on the aryl fragment . The target compound’s methoxy group may similarly modulate pain pathways.
Preparation Methods
Synthesis of the Thiazolo[4,5-d]Pyridazinone Core
The core structure is synthesized through a cyclocondensation reaction between methyl 5-aroyl-2-aminothiazole-4-carboxylates and hydrazine hydrate. For the target compound, the aroyl group is replaced with 4-methoxybenzoyl.
Procedure :
-
Preparation of methyl 5-(4-methoxybenzoyl)-2-aminothiazole-4-carboxylate :
-
Cyclization with hydrazine hydrate :
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | Reflux (78–80°C) |
| Solvent | Ethanol |
| Reaction Time | 4 hours |
| Workup | Filtration, recrystallization |
Introduction of the N-Propylacetamide Side Chain
The N-propylacetamide moiety is introduced via nucleophilic acyl substitution at position 5 of the thiazolo-pyridazinone core.
Procedure :
-
Activation of the pyridazinone nitrogen :
-
Amidation with N-propylamine :
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃S |
| Molecular Weight | 372.4 g/mol |
| HPLC Purity | >95% |
Optimization and Mechanistic Insights
Role of Substituents on Reaction Efficiency
Solvent and Catalyst Effects
-
Ethanol : Optimal for cyclocondensation due to balanced polarity and boiling point.
-
Tetramethylethylenediamine (TMEDA) : Catalyzes thioamide formation in precursor synthesis.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times but risks decomposition of heat-sensitive intermediates.
| Method | Conventional | Microwave |
|---|---|---|
| Cyclization Time | 4 hours | 30 minutes |
| Yield | 78–87% | 70–75% |
Solid-Phase Synthesis
Immobilization on Wang resin simplifies purification but requires specialized equipment.
Challenges and Solutions
Low Yields in Amidation
Purification Difficulties
-
Cause : Polar byproducts from hydrazine excess.
-
Solution : Gradient chromatography with ethyl acetate/methanol.
Q & A
Q. What are the critical parameters for optimizing the synthetic yield of this compound?
The synthesis involves multi-step reactions, with key steps including cyclization of the thiazolo-pyridazin core and functionalization of the acetamide moiety. Optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but require careful control to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
- Catalysts : Piperidine or morpholine derivatives are often used to accelerate condensation reactions . Yield improvements (from ~40% to 65%) have been reported by adjusting these parameters iteratively .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- X-ray crystallography : Resolves 3D conformation, confirming the thiazolo-pyridazin core and substituent orientation .
- NMR spectroscopy : Key signals include δ 2.1–2.3 ppm (methyl groups), δ 7.2–7.8 ppm (aromatic protons from 4-methoxyphenyl), and δ 10.2 ppm (amide NH) .
- HRMS : Validates molecular formula (e.g., C₂₁H₂₂N₄O₃S) with <2 ppm error .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases, given structural similarity to kinase inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:
- Purity differences : Impurities >5% can skew results; validate via HPLC (≥98% purity threshold) .
- Assay conditions : Standardize incubation time, serum concentration, and cell passage number .
- Metabolic instability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Q. What computational strategies predict binding modes and selectivity?
Advanced methods include:
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase), prioritizing hydrogen bonds with the acetamide group and π-π stacking with the methoxyphenyl ring .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD >2.5 Å suggests weak binding .
- QSAR models : Corporate substituent electronegativity and steric parameters to predict activity against homologs (e.g., 4-fluorophenyl analogs) .
Q. How does modifying substituents affect structure-activity relationships (SAR)?
SAR studies reveal:
- 4-Methoxyphenyl group : Enhances membrane permeability but reduces metabolic stability .
- N-propylacetamide : Critical for hydrogen bonding with catalytic lysine residues in kinases .
- Thiazolo-pyridazin core : Rigidity improves target affinity; replacing sulfur with oxygen decreases activity . Table 1 : Comparison with structural analogs
| Compound Modification | Biological Activity Change |
|---|---|
| 4-Fluorophenyl substituent | ↑ Selectivity for EGFR |
| Morpholine vs. pyrrolidine | ↓ Solubility, ↑ IC₅₀ |
| Methyl to ethyl (R-group) | No significant change |
Q. What strategies mitigate poor pharmacokinetics in vivo?
- Prodrug design : Esterify the acetamide to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to improve plasma half-life .
- CYP450 inhibition : Co-administer with ketoconazole to reduce hepatic clearance .
Methodological Guidance
Q. How to design a robust protocol for scaling up synthesis?
- Batch vs. flow chemistry : Flow systems reduce exothermic risks during cyclization .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
- Quality control : Implement in-line FTIR to monitor reaction progress .
Q. What techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Western blotting : Quantify phosphorylation inhibition (e.g., p-EGFR levels) .
Data Contradiction Analysis
Q. Why do solubility values conflict across studies?
Discrepancies arise from:
- Measurement methods : Shake-flask vs. HPLC-derived solubility can vary by ±20% .
- Polymorphism : Amorphous vs. crystalline forms alter solubility; characterize via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
